molecular formula C7H11IN2O B6229811 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol CAS No. 1408642-38-5

4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B6229811
CAS No.: 1408642-38-5
M. Wt: 266.1
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Description

4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a butanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-iodopyrazole with butanol under specific conditions to yield the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include hydrogen-substituted pyrazoles.
  • Substitution products include various functionalized pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    4-Iodopyrazole: Lacks the butanol group but shares the iodine-substituted pyrazole core.

    4-(4-bromo-1H-pyrazol-1-yl)butan-1-ol: Similar structure with a bromine atom instead of iodine.

    4-(4-chloro-1H-pyrazol-1-yl)butan-1-ol: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs .

This compound’s unique structural features and versatile reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

1408642-38-5

Molecular Formula

C7H11IN2O

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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